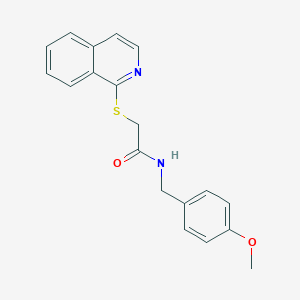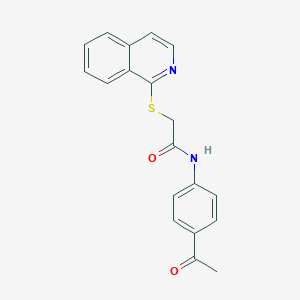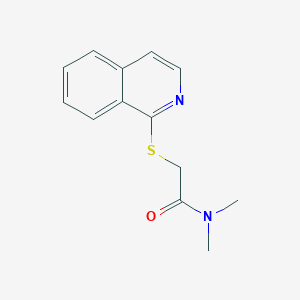![molecular formula C19H27N5 B263328 N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline](/img/structure/B263328.png)
N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline, also known as MPTP, is a synthetic compound that has been used in scientific research for several decades. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to those seen in Parkinson's disease.
科学的研究の応用
N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline has been used extensively in scientific research to study the mechanisms underlying Parkinson's disease. It is commonly used to induce Parkinsonism in animal models, allowing researchers to study the disease's progression and test potential treatments. This compound has also been used to study the role of dopamine in the brain and to develop new treatments for Parkinson's disease.
作用機序
N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline is converted to MPP+ (1-methyl-4-phenylpyridinium) in the brain by monoamine oxidase B (MAO-B). MPP+ is selectively taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects
This compound-induced Parkinsonism in animal models closely resembles the symptoms seen in human Parkinson's disease, including tremors, rigidity, and bradykinesia. This compound also causes a decrease in dopamine levels in the brain, leading to motor and cognitive dysfunction. In addition, this compound has been shown to induce oxidative stress and inflammation in the brain, leading to neuronal damage.
実験室実験の利点と制限
N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline is a widely used tool for studying Parkinson's disease and has several advantages for lab experiments. It is a potent neurotoxin that selectively destroys dopaminergic neurons, allowing researchers to study the disease's progression and test potential treatments. However, this compound has several limitations, including its toxicity and the fact that it only induces a partial loss of dopaminergic neurons, making it an incomplete model of Parkinson's disease.
将来の方向性
There are several future directions for research involving N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline. One area of focus is the development of new treatments for Parkinson's disease based on the mechanisms underlying this compound-induced neurotoxicity. Other areas of research include the use of this compound to study the role of oxidative stress and inflammation in Parkinson's disease and the development of new animal models that more closely mimic the disease's progression in humans.
Conclusion
This compound is a synthetic compound that has been used extensively in scientific research to study the mechanisms underlying Parkinson's disease. It is a potent neurotoxin that selectively destroys dopaminergic neurons, leading to symptoms similar to those seen in Parkinson's disease. This compound has several advantages for lab experiments but also has several limitations, including its toxicity and the fact that it only induces a partial loss of dopaminergic neurons. There are several future directions for research involving this compound, including the development of new treatments for Parkinson's disease and the use of this compound to study the role of oxidative stress and inflammation in the disease.
合成法
N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline can be synthesized using a multistep process that involves the reaction of 4-(4-chlorophenyl)piperidine with ethylamine, followed by the reaction of the resulting compound with 2-cyanopyrimidine. The final step involves the reduction of the resulting compound with lithium aluminum hydride to yield this compound.
特性
分子式 |
C19H27N5 |
|---|---|
分子量 |
325.5 g/mol |
IUPAC名 |
N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline |
InChI |
InChI=1S/C19H27N5/c1-3-23(4-2)18-8-6-17(7-9-18)16-22-12-14-24(15-13-22)19-20-10-5-11-21-19/h5-11H,3-4,12-16H2,1-2H3 |
InChIキー |
MSDAYSOEWLZJMW-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)CN2CCN(CC2)C3=NC=CC=N3 |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)CN2CCN(CC2)C3=NC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-chlorophenyl)-2-[(9H-purin-6-ylsulfanyl)methyl]-4(3H)-quinazolinone](/img/structure/B263245.png)
![2(1H)-Quinolinone, 4-[(9H-purin-6-ylthio)methyl]-](/img/structure/B263247.png)
![Benzo[b]benzofuran-4-carboxamide, N-(2-methoxy-5-methylphenyl)-](/img/structure/B263248.png)
![Benzo[b]benzofuran-4-carboxamide, N-(2-phenoxyethyl)-](/img/structure/B263249.png)

![1-{1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazol-2-yl}ethanone](/img/structure/B263255.png)
![4-(2H-benzo[3,4-d]1,3-dioxolan-5-yl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-3-thiol](/img/structure/B263257.png)
![7-{[(7-chloro-4-quinolyl)sulfanyl]methyl}-4,5,6-triethoxy-1(3H)-isobenzofuranone](/img/structure/B263259.png)





